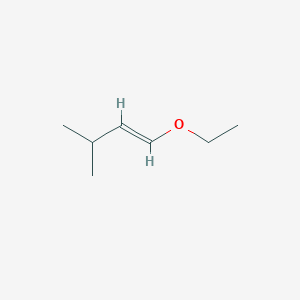
(1E)-1-ethoxy-3-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O It is an alkene with an ethoxy group attached to the first carbon and a methyl group attached to the third carbon of the butene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-butanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: (1E)-1-Ethoxy-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) as a base for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.
Reduction: Formation of 1-ethoxy-3-methylbutane.
Substitution: Formation of various substituted butenes depending on the nucleophile used.
科学的研究の応用
(1E)-1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-1-ethoxy-3-methylbut-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the double bond and ethoxy group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
(1E)-1-ethoxy-2-methylbut-1-ene: Similar structure but with the methyl group on the second carbon.
(1E)-1-ethoxy-3-methylpent-1-ene: Similar structure but with an additional carbon in the chain.
Uniqueness: (1E)-1-Ethoxy-3-methylbut-1-ene is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it a valuable compound for targeted synthesis and applications in various fields.
生物活性
(1E)-1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O. It is classified as an alkene due to its double bond and contains an ethoxy group attached to the first carbon. This compound has garnered interest in various fields, particularly in organic synthesis and potential biological applications.
The compound undergoes several chemical reactions, which can be categorized as follows:
- Oxidation : Using reagents like potassium permanganate or chromium trioxide, this compound can be oxidized to form aldehydes or carboxylic acids, such as 3-methylbutanal or 3-methylbutanoic acid.
- Reduction : The double bond can be hydrogenated using palladium on carbon to yield 1-ethoxy-3-methylbutane.
- Substitution : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions, often utilizing sodium hydride as a base.
These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for more complex molecules and bioactive compounds .
The biological activity of this compound may involve interactions at the molecular level with various biological targets. The presence of the ethoxy group and the double bond suggests potential pathways for interaction with cellular components, possibly influencing metabolic pathways or inducing apoptosis in cancer cells.
Applications in Research
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is utilized as a precursor for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its derivatives are being investigated for their potential use in drug formulation and development due to their bioactivity.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (1E)-1-Ethoxy-2-methylbut-1-ene | Similar structure with methyl on C2 | Moderate cytotoxicity |
| (1E)-1-Ethoxy-3-methylpent-1-ene | Additional carbon in chain | Potentially higher reactivity |
This comparison illustrates how slight modifications in structure can lead to different biological activities and reactivities .
特性
IUPAC Name |
(E)-1-ethoxy-3-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKHJTPIDMZMBB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













